N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with cyclohexyl isocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions at 80°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Scientific Research Applications
N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly as a dual inhibitor of c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival.
Biological Research: The compound has shown promise in inhibiting the growth of various cancer cell lines, making it a valuable tool for studying cancer biology and developing new therapeutic strategies.
Industrial Applications: Its antimicrobial properties make it useful in the development of new antimicrobial agents for industrial applications.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves the inhibition of specific molecular targets such as c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to modulate the PI3K/AKT/mTOR pathway, which is involved in cell survival and metabolism .
Comparison with Similar Compounds
N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can be compared with other triazolopyridazine derivatives such as:
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has similar structural features but differs in its substituents, leading to different biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities, this compound shares the triazole ring but has a different fused ring system.
1,2,3-Triazolo[4,5-b]pyrazine: This compound is used in medicinal chemistry for its c-Met inhibition and GABA A modulating activity.
The uniqueness of this compound lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-15-16-12-8-7-11(17-18(9)12)13(19)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNYNXLLYICNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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